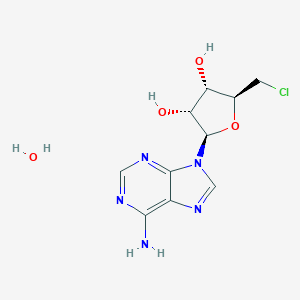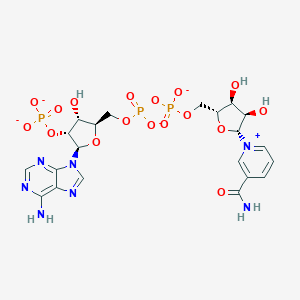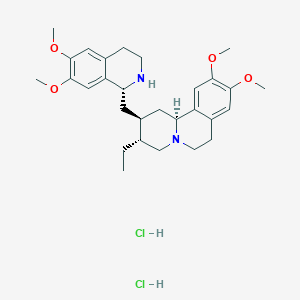
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (also known as 3,5-DNP-4-CE) is an organic compound belonging to the class of pyrazole carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C13H14N2O4. 3,5-DNP-4-CE has been widely used in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions and its reactivity with proteins and other biomolecules.
Scientific Research Applications
Synthesis and Derivative Development
- Synthesis of Pyrazole Derivatives : This compound has been used in the synthesis of various pyrazole derivatives. One study detailed the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, leading to unique pyrazole derivatives, which are chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
Chemical Structure and Properties
- Crystal and Molecular Structures : Investigations into the structural properties of related pyrazole derivatives have been conducted. For example, a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided insights into its crystal and molecular structure (Viveka et al., 2016).
Chemical Reactions and Interactions
- Reactions with Dinucleophiles : The reactivity of related compounds with dinucleophiles has been explored, revealing various chemical interactions and product formations (Menozzi, Mosti, & Schenone, 1987).
- Sequential Sigmatropic Rearrangements : Studies have shown that certain pyrazole derivatives undergo sequential 1,5-sigmatropic rearrangements, contributing to our understanding of their chemical behavior (Frampton, Majchrzak, & Warkentin, 1991).
Potential Applications in Other Fields
- Nonlinear Optical Materials : Some pyrazole derivatives have been identified as potential candidates for optical limiting applications, indicating a potential application in the field of photonics (Chandrakantha et al., 2013).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Its ethyl ester group may enhance its lipophilicity, potentially improving its absorption and distribution within the body .
properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-4-21-14(18)13-9(2)15-16(10(13)3)11-6-5-7-12(8-11)17(19)20/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYGAHOHLUJIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349675 | |
| Record name | Phosphodiesterase 4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346440-86-6 | |
| Record name | Phosphodiesterase 4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)





![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)


![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)

